molecular formula C9H12N4 B15238544 5-Isopropyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine

5-Isopropyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine

Cat. No.: B15238544
M. Wt: 176.22 g/mol
InChI Key: OHWAYDVDDCUGMP-UHFFFAOYSA-N
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Description

5-Isopropyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design. The structure of this compound includes a triazole ring fused to a pyridine ring, with an isopropyl group attached to the triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine can be achieved through various methods. One common approach involves the cyclization of N-(2-pyridyl)amidines or guanidines. This process typically requires oxidizing agents such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2). More environmentally friendly oxidizers like PIFA (PhI(OCOCF3)2) and iodine/potassium iodide (I2/KI) can also be used .

Another method involves the reaction of 2-aminopyridines with nitriles. This reaction can be catalyzed by heterogeneous catalysts such as CuOx-ZnO/Al2O3-TiO2 . Additionally, microwave irradiation has been employed to facilitate the synthesis of triazolopyridines under catalyst-free and additive-free conditions .

Industrial Production Methods

Industrial production of this compound often involves scaling up the aforementioned synthetic routes. The use of microwave-assisted synthesis is particularly advantageous for industrial applications due to its efficiency and eco-friendliness .

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like NaOCl or MnO2.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often facilitated by bases or nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can introduce different functional groups to the pyridine ring.

Scientific Research Applications

5-Isopropyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Isopropyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of kinases such as JAK1 and JAK2, which play crucial roles in signal transduction pathways. By inhibiting these kinases, the compound can modulate various cellular processes, including inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Isopropyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its isopropyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Properties

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

5-propan-2-yl-[1,2,4]triazolo[1,5-a]pyridin-2-amine

InChI

InChI=1S/C9H12N4/c1-6(2)7-4-3-5-8-11-9(10)12-13(7)8/h3-6H,1-2H3,(H2,10,12)

InChI Key

OHWAYDVDDCUGMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC2=NC(=NN21)N

Origin of Product

United States

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